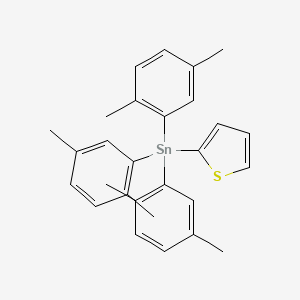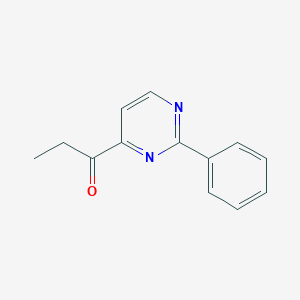![molecular formula C17H27NO3S B14389595 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-42-7](/img/structure/B14389595.png)
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[45]decane-7,9-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione typically involves multiple steps. One common method involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the crude product is purified through recrystallization using ethanol. This method yields white crystals of the compound with a melting point of 154-156°C and a yield of 80.1-89.5% .
Chemical Reactions Analysis
Types of Reactions
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions often result in the formation of new spiro derivatives with modified functional groups .
Scientific Research Applications
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with unique properties, such as optical and electronic applications
Mechanism of Action
The mechanism of action of 8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways. The compound is known to have a high affinity for certain receptors, such as serotonin (5-HT1A) receptors, which play a crucial role in its biological effects. It may also interact with other neurotransmitter systems, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties, structurally similar but with different functional groups.
8-Methyl-6,9-diazaspir[4.5]decane-7,10-dione: Another spiro compound with distinct biological activities.
Uniqueness
8-(N-Ethoxypentanimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione stands out due to its unique combination of functional groups and spiro structure, which confer specific chemical and biological properties.
Properties
CAS No. |
88370-42-7 |
|---|---|
Molecular Formula |
C17H27NO3S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
8-(C-butyl-N-ethoxycarbonimidoyl)-4-methyl-2-thiaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C17H27NO3S/c1-4-6-7-13(18-21-5-2)16-14(19)8-17(9-15(16)20)11-22-10-12(17)3/h12,16H,4-11H2,1-3H3 |
InChI Key |
MSCNKKNQYAPGRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NOCC)C1C(=O)CC2(CC1=O)CSCC2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389514.png)
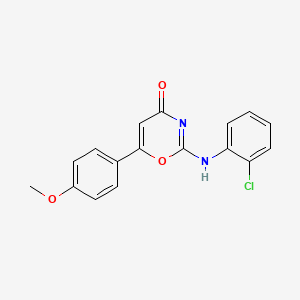
![sodium;9H-indeno[2,1-b]pyridin-9-ide](/img/structure/B14389529.png)
phosphanium chloride](/img/structure/B14389539.png)
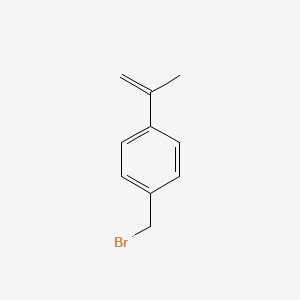
![5-[4-(Methylsulfanyl)phenyl]furan-2-carboximidamide](/img/structure/B14389548.png)
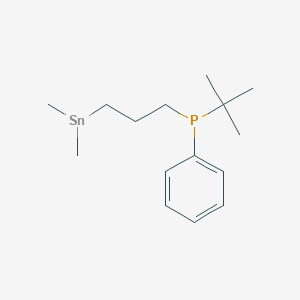
![3-[[3-[(3-Amino-3-oxopropyl)amino]-2-hydroxypropyl]amino]propanamide](/img/structure/B14389562.png)
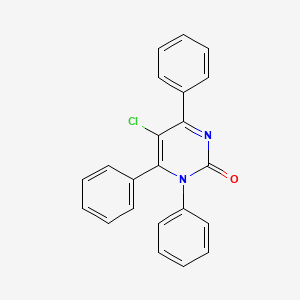
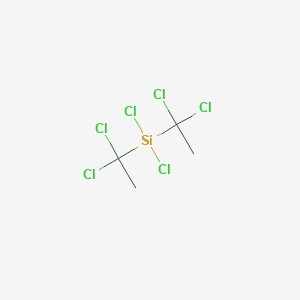
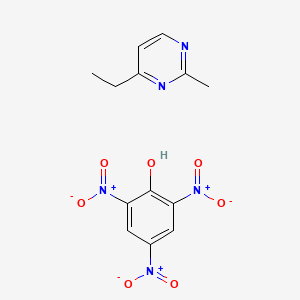
![Diethyl [2-phenyl-1-(trimethylsilyl)ethyl]phosphonate](/img/structure/B14389576.png)
